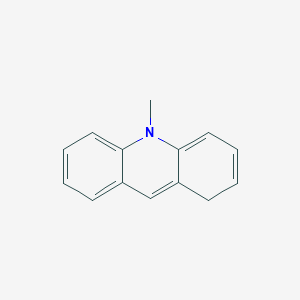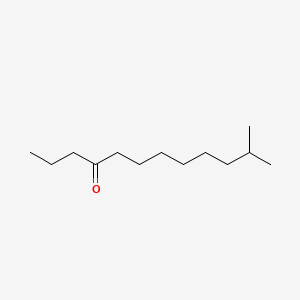
4-Methyl-2,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Naphthyridine,4-methyl-(8CI,9CI) is a heterocyclic compound with the molecular formula C(_9)H(_8)N(_2) It belongs to the naphthyridine family, which consists of fused pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Naphthyridine,4-methyl-(8CI,9CI) typically involves the cyclization of 2-(4-cyano-3-pyridyl)propionitrile. This process can be carried out using anhydrous hydrogen bromide in ethyl ether, leading to the formation of 3-amino-4-methyl-2,6-naphthyridine. Subsequent reactions transform this intermediate into the desired 4-methyl-2,6-naphthyridine .
Industrial Production Methods: Industrial production methods for 2,6-Naphthyridine,4-methyl-(8CI,9CI) are less documented but generally follow similar synthetic routes as laboratory methods, scaled up to meet production demands. These methods emphasize efficiency, yield optimization, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,6-Naphthyridine,4-methyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: Conversion to naphthyridine diones using oxidizing agents like selenium dioxide.
Reduction: Formation of dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation; alkyl halides in the presence of a base for alkylation.
Major Products:
Oxidation: Naphthyridine diones.
Reduction: Dihydro-naphthyridines.
Substitution: Halogenated or alkylated naphthyridines.
Scientific Research Applications
2,6-Naphthyridine,4-methyl-(8CI,9CI) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The biological activity of 2,6-Naphthyridine,4-methyl-(8CI,9CI) is primarily due to its ability to interact with nucleic acids and proteins. It can intercalate into DNA, disrupting replication and transcription processes, which is a mechanism exploited in its anticancer and antimicrobial applications . Additionally, it may inhibit specific enzymes or receptors, contributing to its therapeutic effects.
Comparison with Similar Compounds
2,6-Naphthyridine: The parent compound without the methyl group.
4-Methylquinoline: A structurally similar compound with a single pyridine ring.
2,7-Naphthyridine: Another isomer with different nitrogen atom positions.
Uniqueness: 2,6-Naphthyridine,4-methyl-(8CI,9CI) is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group at the 4-position enhances its lipophilicity and may influence its interaction with biological targets.
This detailed overview highlights the significance of 2,6-Naphthyridine,4-methyl-(8CI,9CI) in various scientific domains, emphasizing its synthetic versatility, chemical reactivity, and potential applications in research and industry
Properties
Molecular Formula |
C9H8N2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-methyl-2,6-naphthyridine |
InChI |
InChI=1S/C9H8N2/c1-7-4-11-5-8-2-3-10-6-9(7)8/h2-6H,1H3 |
InChI Key |
LLWZYICPFDZZOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B15350429.png)



![Sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B15350446.png)


![N-[2-(2-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B15350467.png)


